An In-depth Technical Guide to (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate (CAS 158807-51-3)
An In-depth Technical Guide to (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate (CAS 158807-51-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, identified by the CAS number 158807-51-3, is a chiral synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. As a protected form of a β-amino acid ester, it serves as a valuable building block for the construction of complex molecular architectures with defined stereochemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allows for selective chemical transformations, making it a versatile tool in the synthesis of peptidomimetics, pharmaceuticals, and other biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthetic applications, and key experimental considerations.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | Internal Database |
| Synonyms | METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE | Internal Database |
| CAS Number | 158807-51-3 | Internal Database |
| Molecular Formula | C₁₅H₂₁NO₄ | Internal Database |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | [1] |
| Storage | Recommended storage at -20°C for long-term stability.[1] | Internal Database |
Core Synthetic Applications
The utility of (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate stems from its identity as a chiral β-amino acid derivative. β-Amino acids are crucial components in the synthesis of numerous biologically active molecules.[2][3][4]
Synthesis of Peptidomimetics and β-Peptides
β-amino acids are not found in natural proteins but are key components of peptidomimetics. Peptides constructed from β-amino acids (β-peptides) can form stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. This makes them attractive candidates for drug development.[3] The subject compound can be incorporated into peptide chains through standard solid-phase or solution-phase peptide synthesis protocols.[5]
Conceptual Workflow: Incorporation into a Dipeptide
Caption: General workflow for incorporating the β-amino acid into a dipeptide.
Precursor to Chiral β-Lactams
β-Lactams are a core structural motif in a wide range of antibiotics, such as penicillins and cephalosporins. Chiral β-amino acid esters are valuable precursors for the enantioselective synthesis of β-lactams through various cyclization strategies.[6][7] The stereocenter in (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate can be used to control the stereochemistry of the resulting β-lactam ring.
Illustrative Synthetic Pathway to a β-Lactam
Caption: A possible synthetic route from the β-amino acid ester to a chiral β-lactam.
Synthesis of the Taxol Side Chain
Taxol (Paclitaxel) is a potent anti-cancer drug, and its biological activity is critically dependent on the C-13 side chain, which is an α-hydroxy-β-amino acid derivative.[8][9][10][11] Enantiomerically pure β-amino acids are essential starting materials for the synthesis of this complex side chain. While the direct use of CAS 158807-51-3 in a published Taxol side chain synthesis is not explicitly documented in the provided search results, its structural motif makes it a highly relevant precursor for such endeavors.
Key Experimental Protocols
N-Boc Deprotection
The removal of the Boc protecting group is a common and crucial step to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.
Protocol: Acidic Deprotection of the N-Boc Group [12][13][]
-
Dissolution: Dissolve the N-Boc protected compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
4M HCl in dioxane.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Causality: The tert-butyl carbamate is labile to strong acids, which protonate the carbonyl oxygen, facilitating the cleavage of the tert-butyl group as a stable carbocation (which is then trapped by the counter-ion or solvent).
Ester Hydrolysis
To utilize the carboxylic acid functionality, for instance in peptide coupling, the methyl ester must be saponified.
Protocol: Saponification of the Methyl Ester
-
Dissolution: Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a slight excess (e.g., 1.1-1.5 equivalents) of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol.
Spectroscopic Characterization
While a specific, published spectrum for CAS 158807-51-3 was not found, the expected spectroscopic features can be predicted.
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), the phenyl protons (multiplets between 7.2-7.4 ppm), and the protons of the propanoate backbone would be expected.
-
¹³C NMR: Resonances for the carbonyls of the Boc group and the methyl ester, the quaternary carbon of the tert-butyl group, and the carbons of the phenyl ring and the aliphatic chain would be present.[15]
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and the ester, and aromatic C-H stretches would be observed.[16][17]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group or the methoxy group.
Safety and Handling
The corresponding carboxylic acid is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is therefore recommended to handle (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is a valuable and versatile chiral building block in modern organic synthesis. Its utility in the preparation of peptidomimetics, β-lactams, and as a potential precursor for complex natural product side chains like that of Taxol, underscores its importance for researchers in drug discovery and development. A thorough understanding of its properties and reactivity, particularly the protocols for the selective manipulation of its protecting groups, is key to its successful application in the synthesis of novel and biologically significant molecules.
References
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances. [Link]
-
A practical, highly enantioselective synthesis of the taxol side chain via asymmetric catalysis. (2005). The Journal of Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. (1981). International Journal of Peptide and Protein Research.
-
Enantioselective Synthesis of α-Amino Acids from N-Tosyloxy β-Lactams Derived from β-Keto Esters. (2006). The Journal of Organic Chemistry. [Link]
-
A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). ResearchGate. [Link]
-
Spectroscopy Tutorial: Examples. (n.d.). University of Colorado Boulder. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. (2014). Molecules. [Link]
-
Synthesis of the C-13 Side-Chain of Taxol. (2007). ResearchGate. [Link]
-
Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. (2006). PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains. (1999). Current Medicinal Chemistry. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Publishing. [Link]
- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (2008).
-
Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. (2003). The Journal of Organic Chemistry. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Future Medicinal Chemistry. [Link]
-
Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). The Royal Society of Chemistry. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2011). Current Organic Chemistry. [Link]
-
Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Supporting Information. (n.d.). The Journal of Organic Chemistry. [Link]
-
Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. [Link]
-
Supplementary Information. (2014). The Royal Society of Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. rsc.org [rsc.org]
